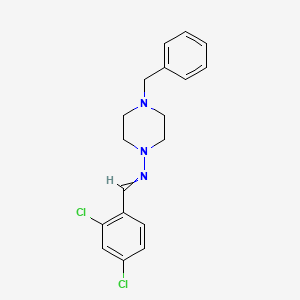

![molecular formula C14H12ClN3O B5619316 1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5619316.png)

1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

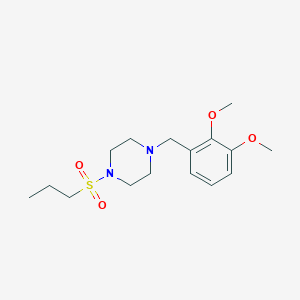

The compound “1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole” is a benzotriazole derivative. Benzotriazoles are a class of aromatic organic compounds with a tricyclic structure, which includes two benzene rings fused to a triazole ring . The presence of a chlorophenoxy group suggests that this compound might have properties similar to certain herbicides or pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazole ring system, with a 4-chlorophenoxyethyl group attached at the 1-position of the benzotriazole .Chemical Reactions Analysis

As a benzotriazole derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the chlorophenoxy group might also allow for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The benzotriazole ring system is likely to contribute to its aromaticity and stability, while the chlorophenoxy group might influence its polarity and reactivity .Mecanismo De Acción

BP-1 absorbs 1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole radiation in the range of 290-350 nm and undergoes a photochemical reaction to form a triplet excited state. This excited state can react with oxygen to form singlet oxygen, which can cause oxidative damage to cellular components, such as lipids, proteins, and DNA. BP-1 can also interact with other molecules in the skin, such as melanin, and form reactive intermediates that can cause cellular damage.

Biochemical and Physiological Effects:

BP-1 has been shown to have estrogenic activity in vitro and in vivo, indicating its potential endocrine-disrupting effects. BP-1 can bind to estrogen receptors and activate the transcription of estrogen-responsive genes, leading to a range of physiological effects, such as altered reproductive function, developmental abnormalities, and carcinogenesis. BP-1 has also been shown to have cytotoxic and genotoxic effects in various cell types, indicating its potential to cause cellular damage and mutations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BP-1 is a widely used 1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole filter in personal care products, making it readily available for laboratory experiments. BP-1 is also relatively stable and can be easily synthesized on a large scale, making it a cost-effective compound for research purposes. However, the potential toxicity of BP-1 and its estrogenic activity can complicate the interpretation of experimental results, and caution should be taken when using BP-1 in laboratory experiments.

Direcciones Futuras

There are several future directions for research on BP-1, including:

1. Further studies on the potential toxicity of BP-1 in humans and animals, including the evaluation of its effects on reproductive and developmental function, carcinogenesis, and neurotoxicity.

2. Investigation of the environmental fate and transport of BP-1, including its persistence, bioaccumulation, and potential effects on aquatic and terrestrial ecosystems.

3. Development of alternative 1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole filters that are safer and more effective than BP-1, such as natural compounds or nanoparticles.

4. Exploration of the potential synergistic effects of BP-1 with other this compound filters or chemicals in personal care products, which may enhance its toxicity and endocrine-disrupting effects.

In conclusion, BP-1 is a widely used this compound filter in personal care products that has raised concerns about its potential adverse effects on human health and the environment. Further research is needed to understand the synthesis, mechanism of action, and biochemical and physiological effects of BP-1 to evaluate its safety and effectiveness. The development of alternative this compound filters and the investigation of potential synergistic effects with other chemicals in personal care products may provide safer and more effective alternatives to BP-1.

Métodos De Síntesis

BP-1 can be synthesized by the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then reacted with 1H-1,2,3-benzotriazole in the presence of a base catalyst to form BP-1. The synthesis of BP-1 is a relatively simple process and can be carried out on a large scale.

Aplicaciones Científicas De Investigación

BP-1 has been extensively studied for its 1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole-absorbing properties and its potential effects on human health and the environment. Several studies have shown that BP-1 can penetrate the skin and accumulate in different tissues, such as the liver, kidneys, and brain, raising concerns about its potential toxicity. BP-1 has also been found in various environmental samples, such as water, sediment, and fish, indicating its widespread use and potential environmental impact.

Propiedades

IUPAC Name |

1-[2-(4-chlorophenoxy)ethyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c15-11-5-7-12(8-6-11)19-10-9-18-14-4-2-1-3-13(14)16-17-18/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCBGRXWVXPFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCOC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,6aR*)-2-acetyl-5-{[2-(methylthio)pyrimidin-5-yl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5619242.png)

![(4S)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5619263.png)

![2-benzyl-8-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619291.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5619295.png)

![3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B5619304.png)

![6-{[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5619314.png)

![5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5619321.png)